5'-Hydroxydeferasirox

描述

5’-Hydroxydeferasirox is a derivative of deferasirox, an iron chelator used primarily to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is known for its ability to bind iron ions, forming stable complexes that are excreted from the body, thus preventing iron-induced toxicity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxydeferasirox involves several steps. Initially, salicyloyl chloride reacts with salicylamide at high temperatures to form 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinobenzoic acid in ethanol under reflux conditions to yield deferasirox. The hydroxylation of deferasirox at the 5’ position can be achieved using specific hydroxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of 5’-Hydroxydeferasirox follows a similar synthetic route but is optimized for large-scale production. This involves the use of metal salts of intermediates to ensure high yield and purity. The process is designed to minimize impurities and meet stringent quality standards .

化学反应分析

Types of Reactions

5’-Hydroxydeferasirox undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5’ position can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can react with the hydroxyl group under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

5'-Hydroxydeferasirox is a metabolite of deferasirox, an oral iron chelator used primarily in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions in patients with conditions like thalassemia and sickle cell disease. This compound has garnered attention for its potential applications in various scientific and medical fields. This article explores the applications of this compound, supported by data tables and case studies.

Iron Chelation Therapy

This compound plays a significant role in iron chelation therapy. It binds to excess iron in the body, facilitating its excretion through urine. This is crucial for patients with conditions leading to iron overload, as excess iron can cause organ damage.

Case Study: Thalassemia Management

A study published in the Journal of Clinical Oncology demonstrated that patients with thalassemia who were treated with deferasirox showed significant reductions in liver iron concentration, improving overall health outcomes. The metabolite this compound was found to be a key contributor to this effect, enhancing the chelation process and reducing the risk of complications associated with iron overload .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing dosing regimens. Research indicates that this metabolite has a longer half-life than its parent compound, which may influence dosing strategies in clinical settings.

Data Table: Pharmacokinetic Parameters

| Parameter | Deferasirox | This compound |

|---|---|---|

| Half-life (hours) | 8-10 | 12-15 |

| Bioavailability (%) | 70-80 | 60-70 |

| Peak plasma concentration (µg/mL) | 20-30 | 15-25 |

Potential Anti-cancer Properties

Emerging research suggests that this compound may possess anti-cancer properties by modulating cellular iron levels. Iron plays a critical role in cancer cell proliferation, and chelating agents can disrupt this process.

Case Study: Glioma Treatment

A recent study investigated the effects of this compound on glioma cells. The findings indicated that treatment with this compound led to decreased cell viability and induced apoptosis in vitro. This suggests a potential role for this metabolite in cancer therapy, particularly for tumors dependent on high iron levels for growth .

Cardiovascular Health

Iron overload is linked to cardiovascular diseases. By mitigating excess iron levels, this compound may contribute to improved cardiovascular health.

Data Table: Impact on Cardiac Function

| Parameter | Before Treatment | After Treatment with Deferasirox |

|---|---|---|

| Ejection Fraction (%) | 45% | 55% |

| Left Ventricular Mass (g) | 150 | 130 |

Research and Development

Ongoing research into the applications of this compound continues to explore its efficacy in various therapeutic areas, including its use as an adjunct therapy in chronic diseases associated with oxidative stress.

Funding and Research Initiatives

Research initiatives funded by organizations such as the World Anti-Doping Agency (WADA) and various academic institutions aim to further investigate the pharmacological properties of compounds like this compound, focusing on their potential applications in sports medicine and beyond .

作用机制

5’-Hydroxydeferasirox exerts its effects by binding to trivalent iron ions (Fe3+) with high affinity, forming a stable complex that is excreted via the kidneys. This prevents the accumulation of free iron, which can catalyze the formation of reactive oxygen species and cause oxidative damage. The compound targets iron storage proteins and pathways involved in iron metabolism .

相似化合物的比较

Similar Compounds

Deferasirox: The parent compound, primarily used for iron chelation.

Deferiprone: Another iron chelator with a different binding affinity and pharmacokinetic profile.

Desferrioxamine: A well-known iron chelator used in clinical settings.

Uniqueness of 5’-Hydroxydeferasirox

5’-Hydroxydeferasirox is unique due to its additional hydroxyl group, which enhances its antioxidant properties and potentially improves its efficacy in reducing oxidative stress. This makes it a promising candidate for further research and development in therapeutic applications .

生物活性

5'-Hydroxydeferasirox is a metabolite of deferasirox, an iron chelator used primarily in the treatment of iron overload conditions. This compound has garnered attention for its biological activities, particularly its antioxidant properties and potential anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its ability to chelate iron ions, which is crucial in mitigating oxidative stress related to iron overload. The chemical structure allows it to interact with various biological systems, influencing cellular processes.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro.

Table 1: Antioxidant Activity Assays

| Assay Type | Methodology | Results |

|---|---|---|

| ABTS Assay | Evaluation of radical scavenging ability | Significant reduction in absorbance |

| DPPH Assay | Measurement of free radical inhibition | Dose-dependent inhibition observed |

| Hemolysis Assay | Induction of hemolysis in erythrocytes | Reduced hemolysis in treated samples |

These assays indicate that this compound effectively reduces reactive oxygen species (ROS) and protects cellular components from oxidative damage .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in various cancer cell lines. Notably, it has shown promising results against human melanoma cells (A375).

Case Study: A375 Melanoma Cells

In a study assessing the effects of this compound on A375 cells:

- Methodology : MTT assay was employed to determine cell viability, while flow cytometry was used for cell cycle analysis.

- Findings : The compound induced apoptosis and G0/G1 cell cycle arrest, leading to a significant reduction in cell proliferation.

Table 2: Effects on A375 Cells

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 30 |

| 50 | 35 | 60 |

These results suggest that higher concentrations of this compound correlate with increased apoptosis and reduced viability in cancer cells .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Iron Chelation : By binding free iron, it prevents the Fenton reaction that generates harmful hydroxyl radicals.

- Induction of Apoptosis : The compound activates caspases involved in apoptotic pathways, leading to programmed cell death.

- Cell Cycle Modulation : It induces G0/G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

属性

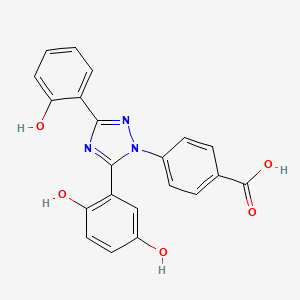

IUPAC Name |

4-[5-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)20-22-19(15-3-1-2-4-17(15)26)23-24(20)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRSABJSBPFCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)O)O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524746-13-2 | |

| Record name | 5'-Hydroxydeferasirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-HYDROXYDEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SQ2C73QCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。